![molecular formula C8H7ClF3N3O2 B2355506 1-[5-氯-2-硝基-4-(三氟甲基)苯基]-1-甲基肼 CAS No. 647824-41-7](/img/structure/B2355506.png)

1-[5-氯-2-硝基-4-(三氟甲基)苯基]-1-甲基肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Trifluoromethylphenyl compounds are a class of organic compounds that contain a trifluoromethyl group (-CF3) attached to a phenyl ring . They are often used in the synthesis of pharmaceuticals and agrochemicals due to their unique physical and chemical properties .

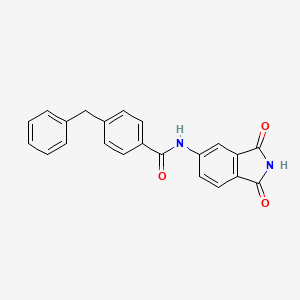

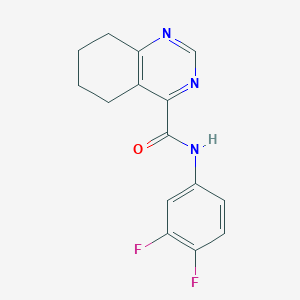

Molecular Structure Analysis

The molecular structure of trifluoromethylphenyl compounds is characterized by a phenyl ring with a -CF3 group. The presence of other substituents (like nitro or chloro groups) can significantly affect the compound’s properties .Chemical Reactions Analysis

Trifluoromethylphenyl compounds can undergo various chemical reactions, including nucleophilic aromatic substitution and electrophilic aromatic substitution . The specific reactions depend on the other substituents on the phenyl ring.Physical and Chemical Properties Analysis

Trifluoromethylphenyl compounds typically have high thermal stability and chemical inertness due to the strong carbon-fluorine bonds in the -CF3 group . They are generally insoluble in water but soluble in organic solvents .科学研究应用

合成和化学性质

- 区域选择性合成:该化合物在吡唑的区域选择性合成中发挥重要作用,展示了通过与硝基烯烃反应产生不同化学结构的潜力 (Deng 和 Mani,2008)。

- 醛和酮的试剂:它已被研究作为醛和酮的试剂,表明其在有机合成中的效用 (Maaskant,1937)。

- 吡唑衍生物合成:它在合成各种吡唑衍生物中发挥作用,突出了其在创造药理学相关化合物方面的多功能性 (Abdellatif、Chowdhury 和 Knaus,2008)。

高级化学应用

- 13C NMR 研究:该化合物在使用 13C NMR 光谱研究(三氟甲基)羟基吡唑方面至关重要,提供了对其分子结构的见解 (Lee、Schleppnik、Schneider 和 Campbell,1990)。

- 抑制剂研究:对 NF-κB 和 AP-1 基因表达的研究已利用该化合物的衍生物,有助于理解转录调控 (Palanki 等人,2000)。

生物和医学研究

- 抗菌评价:已合成一些衍生物并评估其抗菌活性,表明其在开发新型抗菌剂方面的潜力 (Jafari、Mohammadi、Jahanian-Najafabadi 和 Hassanzadeh,2017)。

- 原卟啉原 IX 氧化酶抑制剂:该化合物已用于合成三氟甲基取代的原卟啉原 IX 氧化酶抑制剂,这可能对医学研究产生影响 (Li 等人,2005)。

作用机制

- Nucleophilic Addition : The compound contains a nitro group (–NO₂) and a trifluoromethyl group (–CF₃) attached to an aromatic ring. It may undergo nucleophilic reactions, such as addition of hydroxide ions or water to the aromatic ring .

- Benzylic Position Reactivity : The benzylic position (adjacent to the aromatic ring) is susceptible to various reactions, including nucleophilic substitution and oxidation .

- Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonism : If the compound interacts with CGRP receptors, it could modulate pain perception .

Mode of Action

: Nucleophilic Reactions of Benzene Derivatives - Chemistry LibreTexts : FDA-Approved Trifluoromethyl Group … - MDPI : Reactions at the benzylic position (video) | Khan Academy

安全和危害

未来方向

属性

IUPAC Name |

1-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3N3O2/c1-14(13)6-3-5(9)4(8(10,11)12)2-7(6)15(16)17/h2-3H,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROYKNMXCTQBHKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=C(C(=C1)Cl)C(F)(F)F)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(benzo[d]isoxazol-3-yl)-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)acetamide](/img/structure/B2355425.png)

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2355429.png)

![6-(3-nitrophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B2355430.png)

![(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2355436.png)

![2-chloro-6-fluoro-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2355438.png)

![2-chloro-6-fluoro-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2355439.png)

![1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2355444.png)

![3,5-dinitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2355446.png)